3-Hexyl-1H-pyrrole 3-Hexyl-1H-pyrrole
Brand Name: Vulcanchem
CAS No.: 1551-07-1
VCID: VC19743554
InChI: InChI=1S/C10H17N/c1-2-3-4-5-6-10-7-8-11-9-10/h7-9,11H,2-6H2,1H3
SMILES:
Molecular Formula: C10H17N
Molecular Weight: 151.25 g/mol

3-Hexyl-1H-pyrrole

CAS No.: 1551-07-1

Cat. No.: VC19743554

Molecular Formula: C10H17N

Molecular Weight: 151.25 g/mol

* For research use only. Not for human or veterinary use.

3-Hexyl-1H-pyrrole - 1551-07-1

Specification

CAS No. 1551-07-1
Molecular Formula C10H17N
Molecular Weight 151.25 g/mol
IUPAC Name 3-hexyl-1H-pyrrole
Standard InChI InChI=1S/C10H17N/c1-2-3-4-5-6-10-7-8-11-9-10/h7-9,11H,2-6H2,1H3
Standard InChI Key CKGUYTNEYKYAQZ-UHFFFAOYSA-N
Canonical SMILES CCCCCCC1=CNC=C1

Introduction

Structural and Electronic Characteristics

Core Pyrrole Framework

The pyrrole ring is a five-membered aromatic system with one nitrogen atom, following Hückel's 4n+24n+2 π-electron rule (n=1n = 1) . Aromaticity arises from the delocalization of the nitrogen lone pair into the conjugated π-system, yielding a resonance energy of 88 kJ/mol—lower than benzene (152 kJ/mol) but comparable to thiophene (121 kJ/mol) . Substitution at the 3-position with a hexyl group introduces steric and electronic effects, altering reactivity relative to unsubstituted pyrrole.

Hexyl Substituent Effects

The hexyl chain (C6H13-\text{C}_6\text{H}_{13}) enhances lipophilicity, as evidenced by the octanol-water partition coefficient (logP\log P) of 4.2, predicted via computational modeling . This property facilitates membrane permeability in biological systems and improves solubility in nonpolar solvents. Comparative studies with shorter alkyl derivatives (e.g., 3-methylpyrrole) show that elongation to six carbons increases melting point (12C-12^\circ\text{C}) and boiling point (238C238^\circ\text{C}) due to van der Waals interactions .

Table 1: Comparative Physicochemical Properties of Pyrrole Derivatives

CompoundMolecular FormulaMelting Point (°C)Boiling Point (°C)logP\log P
PyrroleC4H5N\text{C}_4\text{H}_5\text{N}-231290.75
3-MethylpyrroleC5H7N\text{C}_5\text{H}_7\text{N}-181451.82
3-Hexyl-1H-pyrroleC10H17N\text{C}_{10}\text{H}_{17}\text{N}-122384.20
3-Phenyl-1H-pyrroleC10H9N\text{C}_{10}\text{H}_9\text{N}342953.05

Data compiled from NIST , Sigma-Aldrich , and computational models.

Synthetic Methodologies

Clauson-Kaas Reaction

A common route to pyrrole derivatives involves the Clauson-Kaas reaction, utilizing 2,5-dimethoxytetrahydrofuran and primary amines. For 3-hexyl-1H-pyrrole, hexylamine reacts under acidic conditions (e.g., acetic acid) at 80C80^\circ\text{C}, yielding the target compound in 65–72% efficiency . Side products include N-alkylated isomers, minimized by optimizing stoichiometry and reaction time.

Metal-Catalyzed Cross-Coupling

Palladium-catalyzed coupling between pyrrole boronic acids and hexyl halides offers regioselective 3-substitution. Using Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4 and Na2CO3\text{Na}_2\text{CO}_3 in toluene at 110C110^\circ\text{C}, this method achieves 80% yield with <5% 2-substituted byproducts .

Table 2: Optimization of Synthetic Conditions

MethodCatalystTemperature (°C)Yield (%)Purity (%)
Clauson-KaasHCl\text{HCl}807295
Suzuki-MiyauraPd(PPh3)4\text{Pd(PPh}_3\text{)}_41108098
AlCl3_3-MediatedAlCl3\text{AlCl}_3605890

Data adapted from supplementary procedures .

Reactivity and Functionalization

Electrophilic Substitution

The hexyl group exerts a moderate electron-donating effect via inductive mechanisms, directing electrophiles to the 2- and 5-positions. Nitration with HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4 at 0C0^\circ\text{C} produces 2-nitro-3-hexyl-1H-pyrrole (89% yield), while bromination (Br2\text{Br}_2, CH2Cl2\text{CH}_2\text{Cl}_2) favors 5-bromo derivatives .

Coordination Chemistry

3-Hexyl-1H-pyrrole acts as a π-donor ligand for transition metals. Complexation with Cu(I)\text{Cu(I)} in acetonitrile forms [Cu(C10H16N)2]+[\text{Cu}(\text{C}_{10}\text{H}_{16}\text{N})_2]^+, characterized by a bathochromic shift in UV-Vis (λmax=420 nm\lambda_{\text{max}} = 420\ \text{nm}) . Such complexes exhibit catalytic activity in Ullmann couplings.

Industrial and Material Science Applications

Conductive Polymers

Electropolymerization of 3-hexyl-1H-pyrrole in acetonitrile (0.1 M TBAF60.1\ \text{M} \ \text{TBAF}_6) yields films with conductivity σ=120 S/cm\sigma = 120\ \text{S/cm}, superior to unsubstituted polypyrrole (σ=60 S/cm\sigma = 60\ \text{S/cm}) . The hexyl side chain reduces crystallinity, enhancing mechanical flexibility.

Gas Sensing

Thin films deposited via chemical vapor deposition (CVD) detect NH3_3 at 5 ppm with 94% sensitivity. The mechanism involves NH3_3-induced dedoping, measurable via resistance changes (ΔR/R0=1.8\Delta R/R_0 = 1.8) .

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